molecular formula C13H12O2 B132319 Bisphenol F CAS No. 620-92-8

Bisphenol F

Cat. No. B132319
CAS RN: 620-92-8
M. Wt: 200.23 g/mol
InChI Key: PXKLMJQFEQBVLD-UHFFFAOYSA-N
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Description

Bisphenol F (BPF) is a chemical compound belonging to the bisphenol family, which is known for its wide range of industrial applications. It is increasingly being used as a substitute for Bisphenol A (BPA), due to concerns over BPA's estrogenic activity and its classification as an endocrine-disrupting chemical (EDC). BPF, like BPA, has been implicated in various adverse health effects, including hormonal disruptions and potential links to cancers and metabolic disorders . Despite its use as an alternative, recent studies suggest that BPF may not be a safe replacement for BPA, as it exhibits similar estrogenic and other toxicological effects .

Synthesis Analysis

BPF is traditionally synthesized from phenol and formaldehyde, catalyzed by an acid. A novel approach for the synthesis of BPF involves the use of an acidic resin–carbon composite material to catalyze the reaction between phenol and polyoxymethylene dimethyl ether (PODE2), which releases formaldehyde upon decomposition. This method has shown high selectivity and efficiency for BPF production, particularly for the 4,4'-isomer of BPF .

Molecular Structure Analysis

The molecular structure of BPF consists of two phenolic rings connected through a bridging carbon. The estrogenicity of BPF and related compounds has been linked to the presence of hydroxyl groups in the para position and an angular configuration, which allows for appropriate hydrogen bonding with the estrogen receptor . The length and nature of the substituents at the bridging carbon also influence the estrogenic activity of these compounds .

Chemical Reactions Analysis

BPF undergoes various chemical reactions in the environment, one of which is oxidation by manganese dioxide (MnO2). The oxidation process is pH-dependent and can be influenced by the presence of humic acids, metal ions, and anions. The study identified several oxidation products and proposed a tentative pathway for the degradation of BPF .

Physical and Chemical Properties Analysis

BPF's physical and chemical properties contribute to its behavior in biological systems and the environment. It has been shown to bind to calf thymus DNA through minor groove binding, which is indicative of its genotoxic potential. The binding mechanism involves hydrogen bonds and van der Waals interactions, and BPF-induced DNA cleavage has been observed under in vitro conditions . Additionally, BPF and its analogs, such as bisphenol S (BPS), have been found to promote lipid accumulation and adipogenesis in human adipose-derived stem cells, suggesting obesogenic potential . BPF also affects the immune system by promoting the secretion of pro-inflammatory cytokines in macrophages through enhanced glycolysis mediated by the PI3K-AKT signaling pathway .

Scientific Research Applications

Endocrine Disruption and Testosterone Secretion

Bisphenol F (BPF) has been identified as a compound that can disrupt endocrine functions. Studies have shown that BPF, similar to Bisphenol A (BPA), can decrease basal testosterone secretion in human fetal testes (Eladak et al., 2015).

Adverse Outcome Pathway Network

BPF is linked to adverse outcome pathways (AOPs), including various types of cancers such as breast and thyroid malignancies. Computational approaches combining text mining and systems biology have been used to understand BPF's toxicological effects (Rugard et al., 2019).

Estrogenic Activity

BPF demonstrates estrogenic activity, as evidenced by studies using zebrafish-specific mechanism-based assays. BPF, along with BPA and bisphenol S (BPS), effectively transactivated zebrafish estrogen receptor subtypes, indicating its potential endocrine-disrupting properties (Le Fol et al., 2017).

Hormonal Activity Comparison

BPF, like BPS, has hormonal activities similar to BPA, showing effects such as altered organ weights, reproductive endpoints, and enzyme expression. These findings highlight the need to evaluate the safety of BPF as a BPA substitute (Rochester & Bolden, 2015).

Eryptosis Induction

BPF has been observed to induce eryptotic changes in human erythrocytes, suggesting its potential to provoke eryptosis at concentrations that could affect human health during occupational exposure or subacute poisoning (Maćczak et al., 2016).

Occupational Exposure and Biomonitoring

Studies on occupational exposure to BPF, particularly in comparison to BPA and BPS, have highlighted the need for a harmonized approach to acquire reliable data on bisphenols' impact on workers' exposure and potential health risks (Bousoumah et al., 2021).

Metabolic Disruption in Daphnia magna

Research involving Daphnia magna exposed to BPF revealed disruption to metabolic profiles, particularly pathways associated with protein synthesis, amino acid metabolism, and energy metabolism, demonstrating the need for metabolomic analyses in exposure assessment of chemical classes like bisphenols (Oliveira Pereira et al., 2021).

Binding to DNA

BPF's interaction with DNA has been studied using techniques like fluorescence spectra and molecular docking, revealing its minor groove binding mechanism and suggesting its potential genotoxicity (Usman & Ahmad, 2017).

Adipogenesis in Human Stem Cells

BPF, along with BPS, has shown potential to promote lipid accumulation and adipogenesis in human adipose-derived stem cells, indicating its obesogenic effects and the complexity of pathways through which bisphenols interfere with adipogenic differentiation (Reina-Pérez et al., 2021).

Immune Disturbance in Fish

BPF has been observed to cause potential immune disturbance in juvenile common carp, indicating its comparable effects to BPA in terms of regulating immune response in teleosts (Qiu et al., 2018).

Safety And Hazards

Bisphenols are used to produce polymers and resins, which are then used to make plastic materials. Due to their hazardous properties, the use of some bisphenols has been limited or is being limited in the EU to protect people’s health and the environment .

Future Directions

Recommendations for future investigations based on knowledge gaps include: Mechanistic studies in the central nervous system of zebrafish to address neurotoxicity; Behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors; Studies that broaden understanding of potential endocrine disrupting effects of BPF, for example, insulin signaling is predicted to be sensitive to BPF exposure; Studies into metabolic disruption with a focus on glutathione and aromatic amino acids, based upon pathway analysis data; Studies utilizing mixture exposures with other BPA analogs to reflect environmental conditions more accurately .

properties

IUPAC Name

4-[(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKLMJQFEQBVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022445
Record name Bis(4-hydroxyphenyl)methane
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Sublimes
Record name Bisphenol F
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Solubility

Soluble in ethanol, ether, chloroform, alkali; slightly soluble in DMSO; insoluble in carbon disulfide
Record name Bisphenol F
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

4,4'-Methylenediphenol

CAS RN

620-92-8
Record name Bis(4-hydroxyphenyl)methane
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Record name 4,4'-Bisphenol F
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Record name 4,4'-Methylenediphenol
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Record name Phenol, 4,4'-methylenebis-
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Record name 4,4'-methylenediphenol
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Record name BISPHENOL F
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Record name Bisphenol F
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Melting Point

162.5 °C
Record name Bisphenol F
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,600
Citations
S Eladak, T Grisin, D Moison, MJ Guerquin… - Fertility and sterility, 2015 - Elsevier
A new chapter in the bisphenol A story: bisphenol S and bisphenol F are not safe … Bisphenol S (BPS) and bisphenol F (BPF) are already or are planned to be used as BPA alternatives. …
Number of citations: 654 www.sciencedirect.com
R Bousoumah, V Leso, I Iavicoli, P Huuskonen… - Science of the Total …, 2021 - Elsevier
Bisphenol A (BPA) and its substitutes bisphenol S (BPS) and bisphenol F (BPF) are endocrine disrupting chemicals widely used in the production of polycarbonate plastics, epoxy …
Number of citations: 87 www.sciencedirect.com
A Usman, S Ikhlas, M Ahmad - Toxicology Letters, 2019 - Elsevier
… been replaced with its analogues such as Bisphenol-F and Bisphenol-B. The production of … , toxicity and endocrine disruption studies of Bisphenol-F and Bisphenol-B. Table 1 provides …
Number of citations: 87 www.sciencedirect.com
E Danzl, K Sei, S Soda, M Ike, M Fujita - International journal of …, 2009 - mdpi.com
… In 2005 the European Union banned the manufacture of bisphenol F diglycidyl ether as a food packaging material [4]. Dodds and Lawson [5] stated that diphenyl and diphenyl methane …
Number of citations: 263 www.mdpi.com
A Goodson, W Summerfield… - Food Additives & …, 2002 - Taylor & Francis
Bisphenol A (BPA) and bisphenol F (BPF) have been determined in a range of canned foods. Sixty-two different canned foods were purchased from retail outlets in the UK from January …
Number of citations: 282 www.tandfonline.com
S Fouyet, E Olivier, P Leproux, M Dutot, P Rat - Life, 2021 - mdpi.com
… Our aim was to compare bisphenol A toxicity to its substitutes, bisphenol F and bisphenol S, on their ability to induce in vitro cell death in human placental cells, at concentrations that …
Number of citations: 31 www.mdpi.com
A Maćczak, M Cyrkler, B Bukowska, J Michałowicz - Toxicology in vitro, 2017 - Elsevier
… Moreover, from several years, an increase in the production of BPA analogs, eg bisphenol F (BPF), bisphenol AF (BPAF) and particularly bisphenol S (BPS) has been noted. …
Number of citations: 206 www.sciencedirect.com
HJ Lehmler, B Liu, M Gadogbe, W Bao - ACS omega, 2018 - ACS Publications
Bisphenol F (BPF) and bisphenol S (BPS) are replacing bisphenol A (BPA) in the manufacturing of products containing polycarbonates and epoxy resins. Data on current human …
Number of citations: 380 pubs.acs.org
A Ullah, M Pirzada, S Jahan, H Ullah, G Shaheen… - Chemosphere, 2018 - Elsevier
Bisphenol A and its analogs bisphenol B, bisphenol F, and bisphenol S: Comparative in vitro … Bisphenol A and its analogs bisphenol B, bisphenol F, and bisphenol S: Comparative in …
Number of citations: 163 www.sciencedirect.com
S Lee, C Liao, GJ Song, K Ra, K Kannan, HB Moon - Chemosphere, 2015 - Elsevier
… The sludge from industrial WWTPs contained elevated proportions of BPA, whereas sludge from domestic WWTPs was dominated by bisphenol F (BPF), suggesting use of BPF in …
Number of citations: 206 www.sciencedirect.com

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